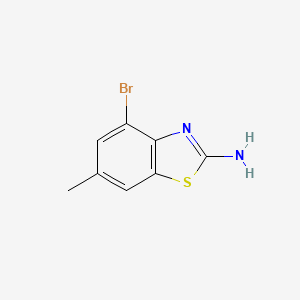

4-Bromo-6-methyl-1,3-benzothiazol-2-amine

Description

Significance of the Benzothiazole (B30560) Scaffold in Chemical and Biological Research

The benzothiazole scaffold is a cornerstone in the development of new chemical entities due to its versatile biological activities and favorable chemical properties. This bicyclic system, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a common feature in numerous natural and synthetic compounds. researchgate.netbenthamscience.com

In medicinal chemistry, a "privileged structure" is a molecular framework that can bind to multiple, often unrelated, biological targets with high affinity. nih.govopenochem.org This versatility makes them highly efficient starting points for drug discovery. nih.govnih.gov The benzothiazole scaffold is considered a prominent privileged structure because its derivatives exhibit an exceptionally broad spectrum of pharmacological activities. nih.govbenthamscience.comjchemrev.com This innate ability to interact with various biological receptors makes benzothiazoles attractive core structures for designing targeted therapeutic agents. jchemrev.com

The wide range of biological activities associated with the benzothiazole scaffold is summarized below:

| Biological Activity | References |

| Antimicrobial | nih.govbenthamscience.comjchemrev.com |

| Anticancer / Antitumor | nih.govbenthamscience.comjchemrev.com |

| Anti-inflammatory | nih.govbenthamscience.comjchemrev.com |

| Anticonvulsant | nih.govjchemrev.com |

| Antiviral | nih.govjchemrev.com |

| Antitubercular | nih.govjchemrev.com |

| Antidiabetic | nih.govbenthamscience.com |

| Antioxidant | jchemrev.com |

| Antimalarial | nih.govjchemrev.com |

| Anthelmintic | nih.govbenthamscience.com |

The history of benzothiazole chemistry dates back to the late 19th century, with its first synthesis reported in 1887. ontosight.ai In the 1950s, a number of 2-aminobenzothiazoles were extensively studied for their potential as central muscle relaxants, which brought significant attention to this class of compounds. Over the decades, research has evolved from fundamental synthesis and characterization to the development of sophisticated derivatives for a wide array of applications. ontosight.ai Modern synthetic methods focus on efficiency, sustainability, and the principles of green chemistry, utilizing techniques like microwave irradiation and novel catalysts to produce benzothiazole analogues. pharmacyjournal.inresearchgate.netmdpi.com The primary synthetic route often involves the condensation of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, or acyl chlorides. mdpi.compcbiochemres.comwikipedia.org

Rationale for Research on 4-Bromo-6-methyl-1,3-benzothiazol-2-amine

The specific structure of this compound is not arbitrary. The inclusion of bromine and methyl groups on the benzothiazole core is a deliberate chemical modification aimed at exploring and potentially enhancing its biological properties.

The strategic placement of substituents on the benzothiazole ring is a key strategy for fine-tuning its pharmacological profile. nih.govmdpi.com Halogenation, the introduction of a halogen atom like bromine, is a common and effective method for modulating a molecule's bioactivity. The presence of a bromine atom can alter factors such as lipophilicity, metabolic stability, and binding interactions with target proteins. Studies have shown that the presence of a bromo group on the benzothiazole scaffold can enhance both antibacterial and antifungal activities. nih.gov For instance, some halogenated benzothiazole derivatives have been investigated for their potent anticancer effects. nih.gov

Similarly, methylation—the addition of a methyl group—can significantly influence a compound's properties. Methyl groups can affect how the molecule fits into a biological receptor and can alter its metabolic pathway. Research on substituted benzothiazoles has indicated that the presence of a methyl group, particularly at the C-6 position, can contribute to enhanced antimicrobial and antifungal efficacy. nih.govresearchgate.net The synthesis of 2-amino-4-bromo-6-methyl-benzothiazoles has been specifically noted in the context of developing new antifungal agents.

Despite extensive research, there is a continuous need for novel therapeutic agents to address challenges such as drug resistance and the demand for more selective and potent treatments. jchemrev.comjchemrev.com The exploration of new substitution patterns on the benzothiazole scaffold is a primary objective for medicinal chemists. jchemrev.com

Current research gaps include a full understanding of the structure-activity relationships (SAR) for complex substitution patterns and the exploration of less common isomers. The synthesis and evaluation of compounds like this compound directly address this gap. By combining a halogen (bromo) at the C-4 position and a methyl group at the C-6 position, researchers can investigate the synergistic or unique effects of this specific arrangement on the compound's biological activity. Future research will likely focus on synthesizing libraries of such multi-substituted derivatives to identify lead compounds with optimized efficacy and safety profiles for various therapeutic applications, from infectious diseases to oncology. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKFYZMSNJCLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390974 | |

| Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76996-16-2 | |

| Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Analysis of 4 Bromo 6 Methyl 1,3 Benzothiazol 2 Amine

X-ray Crystallography and Solid-State Structure

Intermolecular Interactions and Crystal Packing

Following an extensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), and a thorough review of relevant scientific literature, no publicly available single-crystal X-ray diffraction data for 4-Bromo-6-methyl-1,3-benzothiazol-2-amine could be located. The determination of a crystal structure is a prerequisite for the detailed analysis of intermolecular interactions such as hydrogen bonding and π–π stacking. Without this foundational data, a scientifically accurate description of the compound's crystal packing and specific intermolecular contacts is not possible.

While crystallographic studies have been conducted on closely related isomers, such as 6-bromo-1,3-benzothiazol-2-amine, the strict focus of this article is solely on this compound. The substitution pattern of the bromine atom and the methyl group significantly influences the electronic distribution and steric factors, which in turn would lead to a unique crystal packing arrangement and distinct intermolecular interactions for the title compound. Therefore, data from its isomers cannot be extrapolated to accurately describe the structural characteristics of this compound.

Hydrogen Bonding Networks (e.g., N—H⋯N, N—H⋯Br, C—H⋯N, C—H⋯S)

The presence of an amine group (N-H) and nitrogen and sulfur heteroatoms in the benzothiazole (B30560) ring system, along with the bromine substituent, suggests a high potential for the formation of a variety of hydrogen bonds. These could include conventional N—H⋯N hydrogen bonds, as well as weaker interactions such as N—H⋯Br, C—H⋯N, and C—H⋯S. Such hydrogen bonding networks are crucial in determining the supramolecular architecture of the compound in the solid state. However, in the absence of crystallographic data, the existence, geometry, and connectivity of these potential hydrogen bonds for this compound remain undetermined. A detailed analysis would require precise information on bond lengths, bond angles, and donor-acceptor distances, which can only be obtained through experimental structure determination.

Aromatic π–π Stacking Interactions

The planar benzothiazole ring system in this compound makes it a candidate for forming π–π stacking interactions. These non-covalent interactions play a significant role in the stabilization of crystal structures of aromatic compounds. The specific geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) and the associated parameters, such as the centroid-to-centroid distance and the slip angle, are dependent on the substitution pattern of the aromatic core. Without an experimentally determined crystal structure, it is not possible to confirm the presence or characterize the nature of any π–π stacking interactions in the solid state of this compound.

While the molecular structure of this compound suggests the potential for a rich and complex network of intermolecular interactions, a definitive and scientifically rigorous analysis of its crystal packing, hydrogen bonding, and π–π stacking interactions is currently precluded by the absence of published crystallographic data. The scientific community awaits the experimental determination of its crystal structure to fully elucidate the supramolecular chemistry of this compound.

Structure Activity Relationship Sar Studies of 4 Bromo 6 Methyl 1,3 Benzothiazol 2 Amine Derivatives

Influence of Substituents on Biological Activity Profiles

Systematic modifications of the 4-bromo-6-methyl-1,3-benzothiazol-2-amine core have provided significant insights into the structural requirements for biological activity. The interplay between electronic and steric factors of different substituents dictates the interaction of these molecules with their biological targets.

The bromine atom at the C-4 position plays a significant role in modulating the molecule's physicochemical properties and, consequently, its biological activity. Halogens, being electron-withdrawing and lipophilic, can enhance membrane permeability and introduce specific electronic interactions that may favor binding to target proteins.

While direct SAR studies comparing a 4-bromo to a 4-chloro or 4-fluoro group on the 6-methyl-1,3-benzothiazol-2-amine scaffold are not extensively detailed in the available literature, broader studies on benzothiazoles consistently highlight the importance of halogenation. For instance, studies on related benzothiazole-phenyl analogs have shown that the placement of a bromo group on an associated aromatic ring is a key feature for potent enzyme inhibition. nih.gov The presence of a halogen is often associated with enhanced antimicrobial or anticancer properties. pharmacyjournal.in For example, the synthesis of 2-amino-4-chloro-benzothiazole has been reported for its potential biological activities. researchgate.net The introduction of a chloro group at position 4 of 2-mercaptobenzothiazole (B37678) was found to increase antifungal activity. pharmacyjournal.in This suggests that the strong electron-withdrawing character and the specific size of the halogen at position 4 are critical determinants of bioactivity.

The methyl group at the C-6 position is a key modulator of activity. Literature reviews consistently identify substitution at the C-6 position as a primary reason for the diverse biological activities of benzothiazole (B30560) derivatives. semanticscholar.org The presence of small alkyl groups like methyl, or other functionalities such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, at this position has been shown to boost the potency of the compounds. pharmacyjournal.in

In studies of benzothiazole-based anticancer agents, the substitution pattern on the benzothiazole ring is critical. For example, a chlorine atom at the 6th position was found to confer a notable increase in bioactivity compared to a fluorine at the 5th position. nih.gov In a separate study on benzothiazole/cyanothiouracil hybrids, a small, electron-donating methyl group on an attached phenyl ring (analogous to the C-6 position) resulted in higher cytotoxic activity against cancer cell lines compared to bulkier substituents like a methoxy group. tandfonline.com This indicates that the C-6 position is sensitive to both steric and electronic effects, with smaller, lipophilic groups like methyl often being favorable for enhancing biological activity.

The 2-amino group is the most frequently modified position on the benzothiazole scaffold to generate a wide array of derivatives with diverse pharmacological profiles. mdpi.commdpi.com This primary amine serves as a versatile synthetic handle for introducing various pharmacophores through reactions like acylation, condensation with aldehydes to form Schiff bases, or coupling with other cyclic moieties. nih.gov

Studies have shown that converting the 2-amino group into an amide or linking it to a piperazine (B1678402) moiety can lead to potent anticancer agents. nih.govacs.org For example, a series of novel 2-aminobenzothiazole (B30445) compounds featuring substituted piperazine groups were evaluated for anticancer activity, with some derivatives showing significant growth inhibition in lung and breast cancer cell lines. nih.govacs.org

In the development of Hsp90 C-terminal-domain inhibitors, the substituent at the 2-position was critical for activity. Replacing the 2-amino group with various substituted piperidines or flexible diaminopropane (B31400) linkers highlighted the importance of a cationic center and the precise distance between it and the benzothiazole core for optimal potency. nih.gov This is a classic example of how modifications at the 2-position can be tailored to fit the binding pocket of a specific enzyme.

The following table summarizes the impact of various substitutions at the 2-amino position on the biological activity of benzothiazole derivatives.

| Derivative Class | Substitution at 2-Amino Group | Observed Biological Activity | Reference |

| Piperazine Conjugates | N-substituted piperazine | Anticancer (Lung & Breast) | nih.gov, acs.org |

| Amide Derivatives | Acyl groups | Anticancer, Anti-inflammatory | mdpi.com |

| Propyl/Piperidine (B6355638) Linkers | -(CH2)n-NH2, Aminopiperidine | Hsp90 Inhibition | nih.gov |

| Schiff Bases | Condensation with aldehydes | Antibacterial | nih.gov |

While positions 4 and 6 are critical, substitutions at other locations on the benzene (B151609) ring, such as C-5 and C-7, also significantly influence the biological activity. In a study of benzothiazole derivatives as antibacterial agents, the introduction of methyl and bromo groups at the C-7 position was found to enhance antibacterial action. nih.gov

Similarly, the anti-inflammatory activity of benzothiazole derivatives was affected by substitutions at positions 5 and 7. In one series, a compound with a 5-chloroindole (B142107) moiety showed better anti-inflammatory activity than its 7-chloroindole (B1661978) counterpart. chalcogen.ro Interestingly, derivatives with 5-bromo and 7-bromoindole (B1273607) groups were less active than the 5-chloro version, suggesting a subtle interplay between the halogen's nature and its position. chalcogen.ro Furthermore, antiproliferative studies on 2-mercaptobenzothiazole derivatives revealed that a chloro group at the C-5 position was a key feature in potent compounds. mdpi.com These findings underscore that the entire substitution pattern on the benzene ring contributes to the final biological profile of the molecule.

Pharmacophore Elucidation for Specific Biological Activities

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For benzothiazole derivatives, such models help rationalize observed SAR and guide the design of new, more potent compounds.

A clear example is the development of benzothiazole-based Hsp90 C-terminal-domain inhibitors. nih.gov A pharmacophore model was established based on the SAR data, which identified several key features for potent inhibition:

Aromatic Ring: The benzothiazole ring itself serves as a crucial aromatic feature.

Hydrogen Bond Acceptor/Donor: Atoms within the core structure and substituents can act as hydrogen bond acceptors or donors.

Cationic Center: A positively charged group, such as a protonated amine, was found to be essential for activity.

Optimal Distance: The model revealed an optimal distance between the aromatic ring at position 6 and the cationic center introduced at position 2. Derivatives where this distance was too short or too long (due to a more flexible linker) showed a marked decrease in potency. nih.gov

This model successfully explained why compounds with a flexible diaminopropane linker were less active than those with a more rigid piperazine ring and why neutral piperidine substituents at the 2-position were inactive. nih.gov Such models provide a predictive framework for designing next-generation inhibitors.

Correlation of Structural Motifs with Bioactivity Enhancement or Attenuation

The collective SAR data for this compound and related analogs allow for the correlation of specific structural motifs with changes in biological activity.

Enhancement of Bioactivity:

Halogenation: The presence of halogens (bromo, chloro) on the benzene ring, particularly at positions 4, 5, 6, or 7, often enhances antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.govchalcogen.ro This is attributed to increased lipophilicity and favorable electronic interactions.

Small Alkyl Groups at C-6: A methyl group at position 6 is consistently associated with increased potency, likely by providing a favorable hydrophobic interaction within the target's binding site without causing steric hindrance. pharmacyjournal.intandfonline.com

Specific Substitutions at the 2-Amino Group: The introduction of rigid, cationic moieties like substituted piperazine at the 2-amino position can significantly boost anticancer activity by facilitating specific interactions with enzyme targets. nih.govnih.gov

Electron-Withdrawing Groups: In some contexts, such as antiproliferative activity, the presence of electron-withdrawing groups like nitro or cyano on the benzothiazole ring can increase potency. mdpi.com

Attenuation of Bioactivity:

Increased Flexibility: Replacing rigid linkers (e.g., piperazine) at the 2-position with more flexible chains (e.g., diaminopropane) can lead to a loss of activity, likely due to an entropic penalty upon binding. nih.gov

Steric Hindrance: Bulky substituents, particularly at sensitive positions like C-6, can diminish activity by preventing the molecule from fitting properly into the active site of a biological target. tandfonline.com

Loss of Essential Features: The removal of a key pharmacophoric feature, such as a required cationic center or hydrogen bond donor/acceptor, typically results in a complete loss of activity. nih.gov

Computational Investigations and Molecular Modeling of 4 Bromo 6 Methyl 1,3 Benzothiazol 2 Amine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules to the active site of a protein.

While specific docking studies on 4-Bromo-6-methyl-1,3-benzothiazol-2-amine are not extensively detailed in the available literature, research on structurally similar benzothiazole (B30560) derivatives has identified several potential biological targets. These studies help predict how the core benzothiazole scaffold might interact with various enzymes.

For instance, benzothiazole derivatives have been investigated as inhibitors for protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, which are crucial in cancer progression. nih.gov Docking studies of certain benzothiazole-thiadiazole hybrids revealed binding energies comparable to or better than the standard inhibitor sorafenib. nih.gov Another key target for benzothiazole-based compounds is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folate synthesis and represents a target for antimicrobial agents. nih.gov

The predicted binding affinities for some benzothiazole derivatives against these targets are summarized below.

| Target Enzyme | Derivative Class | Predicted Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |

| VEGFR-2 | Benzothiazole-Thiadiazole Hybrid (4f) | - | Sorafenib | - |

| BRAF Kinase | Benzothiazole-Thiadiazole Hybrid (4f) | - | Dabrafenib | - |

| DHPS | Pyrazol-3(2H)-one Benzothiazole (16b) | - | Sulfadiazine | - |

Specific binding energy values were not provided in the source material, but the inhibitory activity (IC50) of compound 4f was similar to sorafenib, and its affinity was similar to dabrafenib. Compound 16b showed an IC50 value comparable to the standard drug. nih.govnih.gov

The interactions between a ligand and a protein are critical for its biological activity. For benzothiazole derivatives, several key interactions are consistently observed in docking simulations.

Hydrogen Bonding: The 2-amine group on the benzothiazole ring is a crucial hydrogen bond donor, frequently interacting with amino acid residues in the active site of target proteins.

Hydrophobic Interactions: The fused aromatic ring system of the benzothiazole core provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar residues of the protein. nih.govresearchgate.net

Halogen Bonding: The bromine atom, such as the one at the 4-position in the title compound, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. The crystal structure of the related 6-bromo-1,3-benzothiazol-2-amine shows molecules linked by N—H⋯Br hydrogen bonds. nih.govresearchgate.net

In studies targeting VEGFR-2, benzothiazole derivatives have been shown to interact with key residues in a manner similar to the reference inhibitor sorafenib. nih.gov Similarly, when docked into the DHPS enzyme, these compounds are positioned to mimic the natural substrate, p-aminobenzoic acid (PABA), forming critical interactions that lead to enzyme inhibition. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic properties and reactivity of molecules, providing fundamental insights that complement experimental findings.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Analysis of related compounds like 6-Bromo-2-methylsulfanyl-1,3-benzothiazole using methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) reveals important characteristics of the benzothiazole system. researchgate.net

Aromaticity Indices for a Related Benzothiazole Derivative

| Ring System | HOMA Index | NICS(1) Index | Interpretation |

|---|---|---|---|

| Benzene (B151609) Ring | 0.95 | -9.61 | High aromatic character and π-electron delocalization |

| Thiazole (B1198619) Ring | 0.69 | -7.71 | Lower aromatic character compared to the benzene ring |

(Data from a study on 6-Bromo-2-methylsulfanyl-1,3-benzothiazole) researchgate.net

Quantum chemical calculations can predict the most likely sites for chemical reactions. In the context of drug design, this helps in understanding potential metabolic pathways and in synthesizing new derivatives. For instance, studies on the reaction pathways of related heterocycles like 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) have utilized quantum chemistry to map out complex, multi-step reaction mechanisms involving intermediates like seleniranium cations. nih.gov Such calculations help predict the formation of kinetic and thermodynamic products, guiding synthetic strategies. nih.gov

For this compound, the reactive amine group makes it a suitable starting point for synthesizing more complex derivatives. smolecule.com The electron distribution across the benzothiazole ring system, influenced by the electron-withdrawing bromine atom and the electron-donating methyl and amine groups, will dictate its reactivity in electrophilic and nucleophilic substitution reactions.

Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational behavior of a molecule and its complexes with other molecules, such as proteins. These simulations can validate the stability of binding modes predicted by molecular docking and offer insights into the flexibility of the ligand and protein active site.

Currently, there is a lack of specific published molecular dynamics simulation studies for this compound in the reviewed literature. However, this computational technique remains a valuable, albeit resource-intensive, tool for the future in-depth investigation of its interactions with biological targets, helping to refine and validate initial docking predictions and providing a more dynamic picture of the ligand-receptor binding event.

Pre Clinical Pharmacological and Biological Activity Profiling of 4 Bromo 6 Methyl 1,3 Benzothiazol 2 Amine and Its Analogs

Antimicrobial Activities

Derivatives of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine have demonstrated a broad spectrum of antimicrobial activities, encompassing both antibacterial and antifungal properties. The structural modifications of the benzothiazole (B30560) nucleus play a crucial role in determining the potency and range of these activities.

Antibacterial Efficacy and Spectrum

The antibacterial potential of benzothiazole analogs has been evaluated against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains. These studies indicate that specific substitutions on the benzothiazole ring are critical for enhanced antibacterial action.

Analogs of this compound have shown notable efficacy against Gram-positive bacteria. For instance, certain 2-substituted benzothiazole derivatives have exhibited significant activity against Staphylococcus aureus. nih.gov The presence of electron-withdrawing groups on the benzothiazole moiety has been suggested to contribute to this enhanced activity. nih.gov In a study evaluating various benzothiazole derivatives, compounds with specific substitutions demonstrated potent antibacterial effects against S. aureus and Bacillus subtilis. nih.gov The antibacterial activity of these compounds is often compared to standard antibiotics to ascertain their potential as therapeutic agents.

| Compound/Analog | Bacterial Strain | Activity Measure (e.g., Zone of Inhibition in mm, MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-{(4”-bromophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | Staphylococcus aureus | Data not explicitly available in search results | nih.gov |

| Benzothiazole sulfonamide analogs | Staphylococcus aureus | MIC = 3.1–6.2 µg/mL (for compound 66c) | nih.gov |

| Thiazolidin-4-one derivatives of benzothiazole | Bacillus subtilis | Data available for other strains | jetir.org |

The efficacy of benzothiazole derivatives extends to Gram-negative bacteria as well. Studies have shown that certain analogs possess significant inhibitory activity against Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net For example, thiazolidin-4-one derivatives of benzothiazole were found to be active against these bacteria, with minimum inhibitory concentrations (MIC) comparable to standard drugs like streptomycin (B1217042) and ampicillin. nih.gov The substitution pattern on the benzothiazole ring, particularly the presence of nitro and methoxy (B1213986) groups on an attached phenyl ring, was found to improve antibacterial action. nih.gov

| Compound/Analog | Bacterial Strain | Activity Measure (e.g., MIC in mg/mL) | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivatives of benzothiazole (compounds 8a, 8b, 8c, 8d) | Pseudomonas aeruginosa, Escherichia coli | MIC = 0.09–0.18 mg/mL | nih.gov |

| Heteroaryl benzothiazole derivatives (compound 2j) | Escherichia coli | MIC = 0.23 mg/mL | mdpi.com |

One of the promising mechanisms through which benzothiazole derivatives exert their antibacterial effect, particularly against P. aeruginosa, is the inhibition of quorum sensing (QS). mdpi.com QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including virulence factor production and biofilm formation. nih.gov By interfering with QS systems, such as the LasR-LasI system in P. aeruginosa, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. mdpi.comnih.gov Some benzothiazole derivatives have been shown to inhibit the production of QS-controlled virulence factors like elastase (LasB). mdpi.com The incorporation of a 1,2,3,5-tetrazine (B1252110) moiety into a benzothiazole structure has been shown to yield compounds with anti-quorum sensing activity. nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, analogs of this compound have demonstrated significant antifungal activity against various pathogenic fungi.

C-6 methyl substituted benzothiazole derivatives have been synthesized and evaluated for their antifungal activity against clinically important fungi such as Candida albicans and Aspergillus niger. scitechjournals.comresearchgate.net In one study, certain novel C-6 methyl substituted derivatives showed potent antifungal activity against C. albicans, a common cause of opportunistic infections. scitechjournals.com Similarly, other derivatives with a methyl substitution at the C-6 position of the benzothiazole nucleus exhibited significant inhibitory activity against Aspergillus niger, a fungus responsible for aspergillosis. researchgate.net The presence of a nitro group as a substituent was noted to be beneficial, as fungi rarely acquire resistance to such compounds. scitechjournals.com

| Compound/Analog | Fungal Strain | Activity Measure (Zone of Inhibition in mm) | Concentration | Reference |

|---|---|---|---|---|

| Compound D-02 | Candida albicans | Potent activity (qualitative) | 50 µg/mL and 100 µg/mL | scitechjournals.com |

| Compound D-08 | Candida albicans | Potent activity (qualitative) | 50 µg/mL and 100 µg/mL | scitechjournals.com |

| Compound D-5 | Aspergillus niger | Potent activity (qualitative) | 50µg/ml and 100µg/ml | researchgate.net |

| Compound D-6 | Aspergillus niger | Moderate activity (qualitative) | 50µg/ml and 100µg/ml | researchgate.net |

Based on a comprehensive search of available scientific literature, there is no specific preclinical data for the compound This compound corresponding to the detailed outline provided. Research and published studies detailing its specific anthelmintic, anti-tubercular, and anticancer activities, including efficacy against Mycobacterium tuberculosis strains, molecular target identification, or in vitro studies on cell lines like HeLa, could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable findings focused solely on this specific compound. The broader class of 2-aminobenzothiazoles has been investigated for various pharmacological activities, but providing that information would fall outside the strict scope of the instructions.

Neuropharmacological Activities

The neuropharmacological profile of 2-aminobenzothiazole (B30445) derivatives, including analogs of this compound, has been a subject of significant investigation. Researchers have explored their potential to modulate central nervous system (CNS) activity, leading to the discovery of promising anticonvulsant and neuroprotective properties. These activities are often linked to their interactions with key neurotransmitter systems.

Anticonvulsant Potential

The benzothiazole scaffold is a key feature in the development of new anticonvulsant agents. researchgate.netresearchgate.net Studies on various analogs have demonstrated significant efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These tests help identify compounds that can prevent seizure spread and those that can elevate the seizure threshold, respectively.

One study focused on a series of N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides. researchgate.net Within this series, compounds with specific substitutions on the benzothiazole ring showed potent activity. Notably, analogs with a fluorine, methyl, or methoxy group at the 6-position exhibited high potency in both MES and scPTZ screens. researchgate.net Conversely, the replacement with a less electronegative bromine group at the 6-position, combined with a 4-methoxy substituent on a distant phenyl ring, led to a decrease in anticonvulsant activity. researchgate.net

Another series of compounds, N-(6-substituted benzo[d] thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides, also underwent evaluation for their anticonvulsant potential. researchgate.net These derivatives were screened through the Antiepileptic Drug Development (ADD) program's standard procedures, which include the MES and scPTZ screens. researchgate.net The results from these studies contribute to a growing body of evidence supporting the benzothiazole nucleus as a valuable pharmacophore for designing novel anticonvulsant drugs. researchgate.net The lipophilicity and electronic properties conferred by substituents at the 6-position, such as a bromo or methyl group, are critical in modulating this activity. researchgate.netnih.gov

| Compound Series | Key Structural Features | Preclinical Model | Observed Activity | Reference |

|---|---|---|---|---|

| N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-benzamides | F, CH3, OCH3 at 6-position | MES, scPTZ | Highly potent activity | researchgate.net |

| N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-benzamides | Br at 6-position with 4-OCH3 on phenyl ring | MES, scPTZ | Decreased activity | researchgate.net |

| N-(6-substituted benzo[d] thiazol-2-yl)acetamides | Substitutions at 6-position | MES, scPTZ | Screened for anticonvulsant properties | researchgate.net |

Neuroprotective Effects

Analogs of this compound have shown potential in protecting neuronal cells from damage, particularly from oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's. Research on related thiazole-amine structures has provided insights into the mechanisms underlying these neuroprotective effects.

For instance, the compound N-adamantyl-4-methylthiazol-2-amine (KHG26693) was investigated for its ability to counteract amyloid beta (Aβ)-induced oxidative stress in the hippocampus of mice. nih.gov The study found that this analog significantly attenuated the Aβ-induced increase in pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Furthermore, it reduced several markers of oxidative damage, including malondialdehyde formation and protein oxidation, by lowering the level of inducible nitric oxide synthase (iNOS). nih.gov

The neuroprotective mechanism of this thiazole (B1198619) analog involves the modulation of the brain's endogenous antioxidant systems. nih.gov It was observed to suppress Aβ-induced oxidative stress by mitigating the attenuation of glutathione (B108866) peroxidase, catalase, and glutathione (GSH). nih.gov The compound also appeared to exert its protective effects by upregulating the Nrf2/HO-1 pathway, a critical signaling cascade that helps maintain cellular redox balance. nih.gov These findings suggest that the thiazole and, by extension, the benzothiazole core structure can be a foundation for developing agents that protect the brain from oxidative damage associated with neurodegenerative conditions. nih.gov

Potential Interactions with Neurotransmitter Systems (e.g., GABA Receptors)

The neuropharmacological activities of many CNS-active compounds are mediated through their interaction with neurotransmitter systems, with the γ-aminobutyric acid (GABA) system being a primary target for anticonvulsant and anxiolytic drugs. Some benzothiazole derivatives are thought to exert their effects through a GABA-mediatory action. nih.gov

GABA is the primary inhibitory neurotransmitter in the brain, and enhancing its signaling can reduce neuronal excitability, which is beneficial in conditions like epilepsy. While direct binding studies on this compound are not extensively detailed, research on analogous structures provides evidence for interaction with GABA receptors. For example, certain neurosteroid analogues that modulate GABA receptors have been studied, and substitutions at the C-6 position were found to significantly affect their modulatory and anesthetic actions, indicating the sensitivity of this position for receptor interaction. nih.gov The molecular hybridization of a lipophilic benzothiazole ring system in some anticonvulsant compounds has been suggested as a contributing factor to their GABA-mediatory effects. nih.gov Further research is needed to fully characterize the specific interactions of this compound and its close analogs with GABA receptor subtypes and other neurotransmitter systems.

Other Pharmacological Activities

Beyond their effects on the central nervous system, benzothiazole derivatives have been explored for a range of other therapeutic applications, including the management of inflammation and diabetes.

Anti-inflammatory Effects

Chronic inflammation is a contributing factor to various diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used for its management. nih.gov The benzothiazole nucleus has been identified as a promising scaffold for the development of new anti-inflammatory agents. humanjournals.com

Synthetic derivatives of benzothiazole have been evaluated in vivo for their ability to reduce inflammation. humanjournals.com In one study, a series of 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives were synthesized and tested, with some compounds showing very good anti-inflammatory activity compared to standard drugs. humanjournals.com The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. nih.govnih.gov While specific COX inhibition data for this compound is limited, related heterocyclic compounds, such as 1,2-benzothiazine derivatives, have been investigated as selective COX-2 inhibitors. nih.gov This suggests that the broader benzothiazole class may share a similar mechanism.

| Compound Series | Target/Model | Key Findings | Reference |

|---|---|---|---|

| 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acids | In-vivo inflammation models | Some derivatives exhibited potent anti-inflammatory activity. | humanjournals.com |

| Fluoro substituted sulphonamide benzothiazole comprising quinazolines | Screening for anti-inflammatory activity | Identified as having potential anti-inflammatory properties. | nih.gov |

| 1,2-Benzothiazine derivatives | Cyclooxygenase (COX-1/COX-2) inhibition | Investigated as potential selective COX-2 inhibitors. | nih.gov |

Antidiabetic Potential

Benzothiazole derivatives have emerged as a significant class of compounds in the search for new treatments for diabetes mellitus. researchgate.netnih.gov Their potential is linked to the inhibition of various enzymes involved in glucose metabolism. The development of the aldose reductase inhibitor Zopolrestat, which features a benzothiazole core, spurred further research into this area. researchgate.net

Studies have evaluated N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives for their in vivo antidiabetic activity in rat models of non-insulin-dependent diabetes mellitus. nih.gov Several compounds in this series demonstrated a significant ability to lower plasma glucose levels. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov Molecular docking studies have suggested that these molecules can form hydrogen bond interactions with catalytic residues in the active site of the enzyme. nih.gov The diverse pharmacological activities of benzothiazoles, including their antidiabetic potential, highlight the versatility of this heterocyclic system in medicinal chemistry. researchgate.net

Enzyme Inhibition (e.g., Protein Tyrosine Kinases, Carbonic Anhydrase, Alpha-glucosidase, Cyclin-Dependent Kinase 5)

The 1,3-benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including the inhibition of various key enzymes. The specific substitution patterns on the benzothiazole ring system play a crucial role in modulating the potency and selectivity of these inhibitory effects. This section details the preclinical pharmacological and biological activity of this compound and its analogs as inhibitors of several important enzyme classes.

Protein Tyrosine Kinases

Derivatives of the benzothiazole structure have been investigated as inhibitors of protein tyrosine kinases, which are crucial mediators of cellular signaling pathways. Dysregulation of these enzymes is implicated in the progression of cancer. nih.govnih.gov For instance, certain 2-(thio)ureabenzothiazoles have demonstrated potent inhibitory activity against the ABL tyrosine kinase. A study screened a series of these compounds against the wild-type ABL enzyme at a concentration of 10 µM, revealing strong enzymatic inhibition ranging from 93.3% to 100%. mdpi.com The corresponding IC50 values for these derivatives were found to be in the nanomolar range, from 18.2 to 285 nM. mdpi.com Furthermore, select compounds from this series also showed promising potency against the mutant ABLT315I, with IC50 values between 39.9 and 511 nM. mdpi.com

Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a vital role in numerous physiological processes. nih.gov Several analogs of this compound have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

Novel benzothiazole derivatives incorporating amino acid moieties (glycine, methionine, alanine, and phenylalanine) have shown considerable in vitro inhibitory properties against hCA I, hCA II, hCA V, and hCA XIII, with inhibition constants (Ki) in the micromolar range (2.9 to 88.1 µM). nih.gov These conjugates were particularly effective against hCA V and hCA II. nih.gov

Another study involving N-protected amino acid-benzothiazole conjugates reported weak, micromolar inhibitory activity against cytosolic isoforms hCA I and hCA II, and transmembrane isoform hCA XII. tandfonline.com Notably, these compounds showed no affinity for the membrane-associated isoform hCA IV. tandfonline.com The presence of a methylsulfonyl group on the benzothiazole ring appeared to enhance inhibitory power against hCA II. tandfonline.com

Furthermore, 2-(thio)ureabenzothiazole derivatives have been identified as highly potent inhibitors of tumor-associated isoforms hCA IX and hCA XII, with Ki values in the low nanomolar range (2.1–4.8 nM). mdpi.com These compounds also effectively inhibited the cytosolic isozyme hCA II (Ki = 3.5–4.7 nM) and hCA I (Ki = 12.0–37.4 nM). mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzothiazole Analogs

| Compound Type | hCA Isoform | Inhibition Constant (Ki) |

|---|---|---|

| Amino acid-benzothiazole conjugates | hCA I, II, V, XIII | 2.9 - 88.1 µM |

| N-protected amino acid-benzothiazole conjugates | hCA II | 45.4 - >100 µM |

| 2-(thio)ureabenzothiazoles | hCA I | 12.0 - 37.4 nM |

| 2-(thio)ureabenzothiazoles | hCA II | 3.5 - 4.7 nM |

| 2-(thio)ureabenzothiazoles | hCA IX | 2.1 - 2.6 nM |

This table presents a summary of inhibitory activities from various studies and does not represent a direct comparison between compound classes.

Alpha-glucosidase

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes mellitus. nih.gov Research into benzothiazole and related heterocyclic structures has revealed potential for α-glucosidase inhibition. For example, a series of 6-bromo-substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides, which share structural similarities with the benzothiazole core, were evaluated for their inhibitory properties. One derivative, featuring a 6-bromo and a 2-(4-chlorophenyl) group, demonstrated the highest activity against α-glucosidase with an IC50 value of 0.92 ± 0.01 µM. nih.gov Another analog with a 2-(4-methoxyphenyl) group was also highly active, with an IC50 of 0.78 ± 0.05 µM. nih.gov

While direct studies on this compound are limited, the potent activity of these related halogenated compounds suggests that the benzothiazole scaffold is a promising template for designing new α-glucosidase inhibitors.

Table 2: α-Glucosidase Inhibitory Activity of Related Halogenated Quinazoline Analogs

| Compound Description | IC50 (µM) |

|---|---|

| 6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide | 0.92 ± 0.01 |

| 6-bromo-2-(4-fluorophenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide | 7.47 ± 0.05 |

| 6,8-diiodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide | 0.78 ± 0.05 |

Data is for structurally related quinazoline-3-oxides, not direct benzothiazole analogs.

Cyclin-Dependent Kinase 5

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are essential for cell cycle regulation. nih.gov CDK5, in particular, is also involved in neuronal functions. The aminothiazole scaffold, a core component of the title compound, has been a key focus in the development of CDK inhibitors. High-throughput screening identified aminothiazole derivatives as inhibitors of CDK2. nih.gov Subsequent structure-based design led to the development of highly potent diaminothiazole inhibitors of CDK2, which also showed activity against CDK5. nih.gov For example, dinaciclib, a selective inhibitor of CDK1, CDK2, CDK5, and CDK9, has advanced to Phase III clinical trials. nih.gov This indicates that the broader class of aminothiazole-containing compounds, to which this compound belongs, holds significant potential for the inhibition of CDKs, including CDK5.

Potential Research Applications and Future Directions

Development as Chemical Probes for Elucidating Biological Pathways

The benzothiazole (B30560) core is recognized for its valuable photophysical properties, making it an attractive building block for the design of fluorescent probes. researchgate.netmdpi.com These probes are instrumental in tracking and imaging within living cells and organisms, offering high selectivity and sensitivity for detecting specific analytes. researchgate.net The structure of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine can be readily modified, allowing for the tuning of its optical and electronic properties. researchgate.net By introducing different functional groups, researchers can create derivatives that act as sensors for various biological molecules or ions, thereby helping to elucidate complex biological pathways.

Furthermore, certain benzothiazole derivatives have been specifically developed as imaging agents for detecting β-amyloid plaques, which are associated with Alzheimer's disease. pcbiochemres.com This highlights the potential for developing tailored derivatives of this compound as specialized probes for neurodegenerative disease research and other diagnostic applications. researchgate.netjchemrev.com

Scaffold for Novel Drug Design and Discovery

The 2-aminobenzothiazole (B30445) framework is considered a "privileged scaffold" in medicinal chemistry due to its consistent appearance in a wide array of biologically active compounds. researchgate.nettandfonline.com This core structure is a cornerstone in the development of new therapeutic agents targeting a multitude of diseases. researchgate.net Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, establishing the benzothiazole nucleus as a critical component in drug discovery. pcbiochemres.comtandfonline.comnih.gov

The presence of bromo and methyl groups on the this compound molecule provides specific physicochemical properties that can be exploited in drug design. Structure-activity relationship (SAR) studies have shown that such substitutions can significantly influence the biological efficacy of the compound. For instance, halogen substitutions on the benzothiazole ring have been linked to enhanced antimicrobial and anticancer activities. jchemrev.com

The versatility of this scaffold allows for the synthesis of a diverse library of compounds for screening against various diseases. The amino group at the C-2 position is particularly reactive and serves as a key site for chemical modification to create novel derivatives with potentially enhanced therapeutic properties. nih.govrsc.org

| Activity | Target/Application | Key Structural Features | Reference |

|---|---|---|---|

| Anticancer | Tyrosine kinases, Serine/threonine kinases, PI3K, DNA topoisomerase | Varied substitutions on the benzene (B151609) ring and C2-amino group. | nih.govnih.gov |

| Anti-inflammatory | Inhibition of IL-6 and TNF-α | Substitutions on the C2-amino group. | nih.gov |

| Antimicrobial | Bacterial DNA gyrase, Dihydroorotase | Halogen substitutions on the benzene ring. | mdpi.com |

| Antiviral | HIV-1 replication | Modifications of the C2-amino group. | jchemrev.com |

| Anticonvulsant | CNS activity | Hybrid pharmacophores incorporating the benzothiazole nucleus. | researchgate.net |

Advancements in Sustainable Synthetic Methodologies for Substituted Benzothiazoles

The synthesis of benzothiazole derivatives is an area of active research, with a growing emphasis on developing environmentally friendly and efficient methods. mdpi.com Green chemistry principles are being increasingly applied to minimize waste and reduce the use of hazardous reagents. nih.gov

Recent advancements include:

Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form the product, are highly efficient. The use of 2-aminobenzothiazole in MCRs allows for the rapid construction of diverse and complex heterocyclic structures. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions, making it a greener alternative to conventional heating. nih.govresearchgate.net

Novel Catalysis: The development of new catalytic systems, including heterogeneous catalysts and biocatalysts like laccase, enables milder reaction conditions and easier catalyst recovery and reuse. mdpi.com

Green Solvents: The use of water or other environmentally benign solvents in place of traditional volatile organic compounds is a key aspect of sustainable synthesis. nih.gov

These modern synthetic strategies are applicable to the production of this compound and its derivatives, facilitating more sustainable and cost-effective research and development. rsc.org

Exploration of Novel Biological Targets and Mechanisms of Action

A significant future direction for research on this compound involves identifying and validating its novel biological targets and understanding its mechanisms of action. The 2-aminobenzothiazole scaffold has been shown to interact with a wide range of proteins and enzymes implicated in various diseases. nih.govresearchgate.net

Key areas of exploration include:

Kinase Inhibition: Many 2-aminobenzothiazole derivatives are potent inhibitors of various protein kinases, such as VEGFR-2, EGFR, and PI3K, which are crucial targets in cancer therapy. nih.govacs.orgfrontiersin.org Further studies could investigate which specific kinases are targeted by this compound derivatives.

Enzyme Inhibition: Beyond kinases, these compounds have been found to inhibit other critical enzymes like DNA gyrase, topoisomerase, and microsomal triglyceride transfer protein (MTP), suggesting potential applications as antibacterial agents or for treating metabolic disorders. mdpi.comresearchgate.netnih.gov

Signaling Pathway Modulation: Recent studies have shown that benzothiazole derivatives can modulate key cellular signaling pathways, such as AKT and ERK, which are often dysregulated in cancer. nih.govdoaj.org Investigating the effect of this compound on these pathways could reveal novel therapeutic strategies. nih.gov

By employing techniques such as molecular docking, researchers can predict the binding interactions of these compounds with various biological targets, guiding the synthesis of more potent and selective molecules. mdpi.comresearchgate.net Such studies are essential for advancing the development of next-generation therapeutics based on the this compound scaffold. nih.gov

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield and purity?

The synthesis of benzothiazole derivatives typically involves cyclization of substituted anilines with thiocyanates in the presence of brominating agents. For example, a modified protocol from the synthesis of 6-methyl-1,3-benzothiazol-2-amine (via 4-methylaniline and KSCN with Br₂ in glacial acetic acid) can be adapted by introducing bromine at the 4-position during cyclization . Key parameters include:

- Temperature : Reflux conditions (~110–120°C) enhance reaction rates.

- Solvent : Glacial acetic acid facilitates thiocyanation and cyclization.

- Bromination timing : Early addition of Br₂ ensures regioselectivity at the 4-position.

Yield optimization (70–80%) requires neutralization with dilute NaOH and recrystallization in ethanol. Purity can be verified via HPLC or TLC with cyclohexane:ethyl acetate (2:1) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : and NMR identify substituent positions (e.g., methyl at C6, bromine at C4). Aromatic protons appear as doublets or triplets in δ 7.0–8.0 ppm, while the NH₂ group resonates near δ 5.5 ppm .

- IR : Stretching frequencies for C-Br (~550 cm) and NH₂ (~3400 cm) confirm functional groups .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous 6-methoxy-1,3-benzothiazol-2-amine (bond angles: C-S-C ~88°, benzothiazole ring planarity) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives or predict reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict electrophilic/nucleophilic sites. For example:

- Electrophilic aromatic substitution : Bromine’s electron-withdrawing effect directs further substitution at C5 or C6.

- Reaction path optimization : Tools like ICReDD’s reaction path search methods reduce trial-and-error by simulating intermediates and transition states .

- Solvent effects : COSMO-RS models optimize solvent selection for reactions (e.g., DMF for SNAr reactions) .

Q. What strategies enable regioselective functionalization of this compound for medicinal chemistry applications?

- Buchwald-Hartwig coupling : Palladium-catalyzed amination at C4-bromo position to introduce aryl/heteroaryl groups .

- Schiff base formation : Condensation of NH₂ with aldehydes/ketones (e.g., 4-fluorobenzaldehyde) under microwave irradiation (60°C, 30 min) yields imine derivatives with antimicrobial activity .

- Suzuki-Miyaura coupling : Bromine at C4 can be replaced with boronic acids to generate biaryl analogs .

Q. How do structural modifications impact the compound’s biological activity, and what assays validate these effects?

- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli for derivatives like 4-bromo-6-methyl-2-(4-nitrophenyl)benzothiazole.

- Anticancer screening : MTT assays on HepG2 cells, with SAR studies linking electron-withdrawing groups (e.g., -Br) to enhanced cytotoxicity .

- ADMET prediction : SwissADME or pkCSM models assess bioavailability and toxicity early in design .

Q. What analytical challenges arise in distinguishing this compound from its isomers or degradation products?

- HPLC-MS : Hypersil C18 columns (3.5 µm, 4.6 × 150 mm) with acetonitrile/water gradients separate isomers (e.g., 6-bromo vs. 4-bromo) based on retention time shifts.

- Degradation studies : Accelerated stability testing (40°C/75% RH) identifies hydrolytic cleavage of the thiazole ring, monitored via LC-MS .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.